molecular formula C12H12O2 B118592 4-Phenylcyclopent-1-ene-1-carboxylic acid CAS No. 142038-49-1

4-Phenylcyclopent-1-ene-1-carboxylic acid

Cat. No. B118592
M. Wt: 188.22 g/mol
InChI Key: RDSQPFKHHCXEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylcyclopent-1-ene-1-carboxylic acid (PCCA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PCCA is a cyclic unsaturated carboxylic acid that is synthesized through various methods, including the Diels-Alder reaction and the Friedel-Crafts reaction.

Mechanism Of Action

The exact mechanism of action of 4-Phenylcyclopent-1-ene-1-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the growth and replication of bacteria and fungi. 4-Phenylcyclopent-1-ene-1-carboxylic acid may also work by disrupting the cell membrane of microorganisms, leading to their death.

Biochemical And Physiological Effects

4-Phenylcyclopent-1-ene-1-carboxylic acid has been found to have minimal toxicity in animal studies. However, more research is needed to determine its potential toxicity in humans. 4-Phenylcyclopent-1-ene-1-carboxylic acid has been found to have significant antimicrobial activity against a wide range of bacteria and fungi, including both Gram-positive and Gram-negative bacteria.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Phenylcyclopent-1-ene-1-carboxylic acid in lab experiments is its high purity and stability. 4-Phenylcyclopent-1-ene-1-carboxylic acid is also readily available and relatively inexpensive. However, one of the limitations of using 4-Phenylcyclopent-1-ene-1-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several potential avenues for future research on 4-Phenylcyclopent-1-ene-1-carboxylic acid. One area of interest is the development of new antibiotics and antifungal agents based on the structure of 4-Phenylcyclopent-1-ene-1-carboxylic acid. Another area of interest is the development of new materials, such as polymers and coatings, based on the properties of 4-Phenylcyclopent-1-ene-1-carboxylic acid. Additionally, more research is needed to determine the potential toxicity of 4-Phenylcyclopent-1-ene-1-carboxylic acid in humans and to explore its potential use in other areas of scientific research.

Synthesis Methods

The Diels-Alder reaction is a commonly used method for the synthesis of 4-Phenylcyclopent-1-ene-1-carboxylic acid. This reaction involves the reaction of a diene with a dienophile to form a cyclic compound. The Friedel-Crafts reaction is another method for the synthesis of 4-Phenylcyclopent-1-ene-1-carboxylic acid, which involves the reaction of an arene with an acyl chloride in the presence of a Lewis acid catalyst.

Scientific Research Applications

4-Phenylcyclopent-1-ene-1-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. 4-Phenylcyclopent-1-ene-1-carboxylic acid has also been studied for its potential use in the development of new materials, including polymers and coatings.

properties

CAS RN

142038-49-1

Product Name

4-Phenylcyclopent-1-ene-1-carboxylic acid

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-phenylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C12H12O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,13,14)

InChI Key

RDSQPFKHHCXEMK-UHFFFAOYSA-N

SMILES

C1C=C(CC1C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C=C(CC1C2=CC=CC=C2)C(=O)O

synonyms

1-Cyclopentene-1-carboxylic acid, 4-phenyl- (9CI)

Origin of Product

United States

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